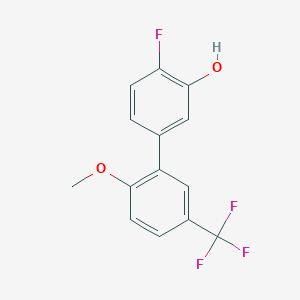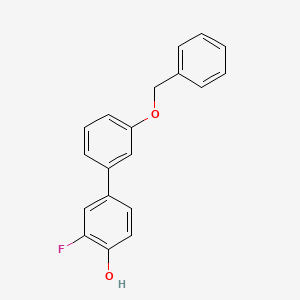
5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, often referred to as DMSPF, is an organic compound with a molecular formula of C10H11FNO2S. It is a colorless, crystalline solid, with a melting point of 97-98 °C. DMSPF is a derivative of phenol, containing a fluorine atom bound to the phenolic oxygen atom, and a dimethylsulfamoyl group attached to the benzene ring. It has been used in a variety of laboratory experiments, including those involving the synthesis of organic compounds and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
DMSPF has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of drugs. It has also been used in the synthesis of a variety of pharmaceuticals, including antifungals, anti-inflammatory drugs, and antiviral agents.
Mécanisme D'action
The mechanism of action of DMSPF is not fully understood, but it is believed to involve the activation of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. It is also believed to interact with certain proteins, such as those involved in the synthesis of neurotransmitters, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSPF are not fully understood, but it has been shown to have a variety of effects on cells, including the modulation of cell proliferation, cell death, and gene expression. It has also been shown to have an effect on the metabolism of drugs, and to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMSPF in laboratory experiments has several advantages, including the fact that it is relatively inexpensive and easy to obtain, and that it is stable under a variety of conditions. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to note that the compound is not soluble in water, and must be dissolved in an organic solvent before use.
Orientations Futures
The use of DMSPF in laboratory experiments is still in its infancy, and there are a number of potential future directions for research. These include the development of more efficient synthesis methods, the study of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research into the mechanism of action of DMSPF could lead to the development of new drugs and therapies. Finally, further research into the toxicity of DMSPF could lead to safer and more effective laboratory experiments.
Méthodes De Synthèse
The synthesis of DMSPF typically involves the reaction of 5-bromo-3-fluorophenol with dimethyl sulfate and a base such as sodium hydroxide. The reaction is conducted in an anhydrous solvent such as dichloromethane, and yields DMSPF as a white crystalline solid. This method has been used for the synthesis of a variety of other fluorophenols, including 3-fluorophenol, 4-fluorophenol, and 5-fluorophenol.
Propriétés
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMXWOXDDGCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














